N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide: is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes a phenyl ring substituted with two methyl groups, a triazolopyridazine moiety, and an acetamide group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide typically involves multiple steps:
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Formation of the Triazolopyridazine Core: : The triazolopyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridazine carboxylic acids. This step often requires the use of catalysts and specific reaction conditions, such as elevated temperatures and inert atmospheres.
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Attachment of the Phenyl Ring: : The phenyl ring, substituted with methyl groups at the 3 and 4 positions, is introduced through a coupling reaction. This can be achieved using Suzuki or Heck coupling reactions, which involve palladium catalysts and suitable ligands.
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Formation of the Acetamide Group: : The final step involves the introduction of the acetamide group. This can be accomplished through an acylation reaction, where the intermediate compound is treated with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.
Substitution: The phenyl ring and triazolopyridazine moiety can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The phenyl and acetamide groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide: can be compared with other similar compounds, such as:
- N-(3,4-dimethylphenyl)-2-((1,2,4-triazol-3-yl)oxy)acetamide
- N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)oxy)acetamide
These compounds share structural similarities but differ in the position or nature of substituents on the triazolopyridazine ring. The unique substitution pattern of This compound may confer distinct biological activities and chemical properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-4-5-13(6-11(10)2)18-15(22)8-23-14-7-12(3)20-21-9-17-19-16(14)21/h4-7,9H,8H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVDLRTZUJMZQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NN3C2=NN=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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